3-Phenyl-4-propylpyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-phenyl-4-propylpyrrolidine |
InChI |
InChI=1S/C13H19N/c1-2-6-12-9-14-10-13(12)11-7-4-3-5-8-11/h3-5,7-8,12-14H,2,6,9-10H2,1H3 |
InChI Key |
UPZIKQDPWDXPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNCC1C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenyl 4 Propylpyrrolidine and Its Analogs
Retrosynthetic Analysis of the Pyrrolidine (B122466) Core with Phenyl and Propyl Substituents
A retrosynthetic analysis of the 3-phenyl-4-propylpyrrolidine skeleton reveals several key bond disconnections that inform potential forward synthetic strategies. The most logical disconnections are of the C-N bonds and the C-C bonds that form the pyrrolidine ring.
Primary Disconnections:
C-N Bond Disconnection: Breaking one of the C-N bonds leads to a linear amino alcohol or amino halide precursor. For instance, disconnection at the N1-C2 or N1-C5 bond suggests an intramolecular cyclization of a 4-amino-3-phenyl-1-heptanol or a 1-amino-2-phenyl-3-propylbutane derivative, respectively.
C2-C3 and C4-C5 Bond Disconnection: A [3+2] cycloaddition approach is a powerful strategy for forming the pyrrolidine ring in a single step. This retrosynthetic disconnection points to an azomethine ylide and an alkene as the key precursors. Specifically, the reaction between an azomethine ylide derived from an amino acid and an appropriately substituted alkene, such as 1-phenyl-1-pentene, could furnish the desired this compound core.
C3-C4 Bond Disconnection: This disconnection suggests a strategy involving the coupling of two smaller fragments. One potential route involves the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by reductive amination or another cyclization method. For example, the conjugate addition of a propyl group equivalent to a phenyl-substituted α,β-unsaturated nitro compound, followed by reduction of the nitro group and subsequent cyclization, could yield the target molecule.
These retrosynthetic pathways provide a conceptual framework for the various synthetic methodologies discussed in the following sections.
Classical and Modern Approaches to Pyrrolidine Ring Synthesis
The construction of the pyrrolidine ring can be broadly categorized into intermolecular and intramolecular cyclization strategies.
Intermolecular Cyclization Strategies
Intermolecular approaches involve the reaction of two or more separate molecules to form the heterocyclic ring. One of the most prominent intermolecular methods for pyrrolidine synthesis is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves an azomethine ylide, a 1,3-dipole, and a dipolarophile, which is usually an alkene or alkyne. nih.gov For the synthesis of this compound, this would involve the reaction of an azomethine ylide with an alkene such as (E)-1-phenylpent-1-ene. The regioselectivity and stereoselectivity of this reaction can often be controlled by the nature of the substituents on both the dipole and the dipolarophile, as well as the reaction conditions.
Another intermolecular strategy is the three-component reaction , which can assemble the pyrrolidine ring from simple, readily available starting materials in a single step. For instance, the reaction of an aldehyde, an amino acid, and an alkene can lead to highly substituted pyrrolidines.
| Intermolecular Strategy | Key Precursors | Advantages | Challenges |
| 1,3-Dipolar Cycloaddition | Azomethine ylide, Alkene | High atom economy, Stereospecific | Control of regioselectivity |
| Three-Component Reaction | Aldehyde, Amino acid, Alkene | Convergent, High diversity | Often requires optimization |
Intramolecular Cyclization Strategies
Intramolecular cyclization strategies are widely employed for the synthesis of pyrrolidines due to the favorable entropic factors associated with ring formation. A common approach is the cyclization of amino alcohols . rsc.org For the synthesis of this compound, a precursor such as a 1-amino-2-phenyl-3-propyl-4-butanol could be cyclized under acidic or basic conditions, or via activation of the hydroxyl group.
Another powerful intramolecular method is the reductive cyclization of nitro compounds . nih.gov This strategy often begins with a Michael addition of a nitroalkane to an α,β-unsaturated ester or ketone. For the target molecule, this could involve the addition of 1-nitropropane (B105015) to an ethyl cinnamate (B1238496) derivative. The subsequent reduction of the nitro group to an amine, often using catalysts like palladium on carbon (Pd/C) or zinc in the presence of an acid, is followed by spontaneous intramolecular cyclization to form the pyrrolidinone ring, which can then be further reduced to the pyrrolidine.
| Intramolecular Strategy | Key Precursor | Typical Reagents | Key Features |
| Amino Alcohol Cyclization | γ-Amino alcohol | Acid or Base, Sulfonyl chlorides | Versatile, good for stereocontrol |
| Reductive Cyclization | γ-Nitro carbonyl compound | H₂, Pd/C; Zn, HCl | Convergent, forms lactam intermediate |
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The presence of two stereocenters in this compound means that it can exist as four possible stereoisomers (two pairs of enantiomers). The control of both relative (diastereo-) and absolute (enantio-) stereochemistry is a critical aspect of its synthesis.
Chiral Auxiliary Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org After the desired stereochemistry is established, the auxiliary is removed.
A common strategy involves the use of chiral auxiliaries derived from amino acids or other readily available chiral molecules. For instance, in the context of a Michael addition to form the C3-C4 bond, a chiral auxiliary attached to the nitrogen atom of the acceptor or the nucleophile can effectively control the facial selectivity of the addition. Evans' oxazolidinone auxiliaries, for example, are widely used to direct the stereoselective alkylation of enolates.
Similarly, in 1,3-dipolar cycloaddition reactions, a chiral auxiliary can be attached to either the azomethine ylide or the dipolarophile to induce diastereoselectivity. The steric bulk and electronic properties of the auxiliary block one face of the reacting molecule, leading to the preferential formation of one diastereomer.
| Chiral Auxiliary Approach | Example Auxiliary | Key Reaction | Stereochemical Control |
| Asymmetric Michael Addition | Evans' Oxazolidinone | Conjugate addition | Directs the approach of the nucleophile |
| Asymmetric 1,3-Dipolar Cycloaddition | Chiral Sulfinamide | Cycloaddition | Controls the facial selectivity of the dipole or dipolarophile |
Asymmetric Catalysis in Pyrrolidine Synthesis
Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. mdpi.com Chiral secondary amines, such as proline and its derivatives, can catalyze the Michael addition of aldehydes or ketones to nitroalkenes with high enantioselectivity. nih.gov For the synthesis of this compound, an organocatalyzed Michael addition of propanal to β-nitrostyrene could generate the key intermediate with high enantiomeric excess. Subsequent reduction and cyclization would then yield the chiral pyrrolidine.
Transition metal catalysis also plays a crucial role in the asymmetric synthesis of pyrrolidines. Chiral metal complexes can catalyze a variety of transformations, including asymmetric hydrogenations, cycloadditions, and cyclizations. For example, the asymmetric hydrogenation of a suitably substituted pyrrole (B145914) precursor using a chiral rhodium or iridium catalyst can provide access to enantiomerically enriched 3,4-disubstituted pyrrolidines.
| Asymmetric Catalysis Approach | Catalyst Type | Key Reaction | Mechanism of Stereocontrol |
| Organocatalysis | Chiral secondary amine (e.g., proline) | Michael addition | Formation of a chiral enamine intermediate |
| Transition Metal Catalysis | Chiral Rhodium or Iridium complex | Asymmetric hydrogenation | Coordination of the substrate to the chiral metal center |
Organocatalytic Methods
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral pyrrolidines, offering an alternative to metal-based catalysts. beilstein-journals.org These methods often utilize small organic molecules, such as proline and its derivatives, to catalyze reactions with high enantioselectivity and diastereoselectivity. nih.gov
A common organocatalytic strategy for the synthesis of 3,4-disubstituted pyrrolidines involves the Michael addition of aldehydes or ketones to nitroalkenes, followed by a reductive cyclization. For instance, the reaction of 3-phenylpropionaldehyde with a nitroalkene in the presence of a pyrrolidine-based organocatalyst can yield a Michael adduct with high stereocontrol. beilstein-journals.orgnih.gov Subsequent reduction of the nitro group and intramolecular cyclization would lead to the desired 3,4-disubstituted pyrrolidine core. While a direct synthesis of this compound via this method is not explicitly detailed in the literature, the principles of organocatalytic Michael additions provide a viable pathway. The choice of organocatalyst, reaction conditions, and starting materials can be tailored to achieve the desired stereochemistry at the C3 and C4 positions.
Key to the success of these reactions is the ability of the organocatalyst to form a transient enamine or iminium ion with the substrate, thereby activating it for the subsequent stereoselective bond formation. nih.gov Cinchona alkaloid-derived thioureas have also been employed as organocatalysts for the enantioselective conjugate addition of nitromethane (B149229) to alkylidenemalonates, providing a route to substituted pyrrolidine-3-carboxylic acid derivatives which can be further elaborated.
Table 1: Organocatalytic Michael Addition for Pyrrolidine Synthesis
| Catalyst | Reactant 1 | Reactant 2 | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Pyrrolidine-based | 3-phenylpropionaldehyde | trans-β-nitrostyrene | Michael adduct | 70:30–78:22 | ~68% (syn), 44–63% (anti) | beilstein-journals.orgnih.gov |
| Cinchonidine-derived amino-squaramide | N-Tosyl aminomethyl enone | trans-α-cyano-α,β-unsaturated ketone | Highly substituted pyrrolidine | High | High | rsc.org |
Transition Metal-Catalyzed Asymmetric Reactions
Transition metal catalysis offers a versatile and efficient approach to the synthesis of complex molecules, including 3,4-disubstituted pyrrolidines. Palladium and nickel complexes, in particular, have been extensively used to catalyze a variety of transformations that lead to the formation of the pyrrolidine ring or the introduction of substituents with high levels of stereocontrol.
A notable development in the synthesis of 3-aryl pyrrolidines is the palladium-catalyzed hydroarylation of pyrrolines. This method allows for the direct introduction of an aryl group at the 3-position of the pyrrolidine ring. Research has demonstrated a broad-scope palladium-catalyzed pyrroline (B1223166) hydroarylation process that yields 3-aryl pyrrolidines. While the direct synthesis of this compound is not explicitly reported, the synthesis of the closely related analog, 3-Phenyl-1-propylpyrrolidine , has been successfully achieved and characterized.
In this reaction, an N-alkyl pyrroline undergoes a palladium-catalyzed reaction with an aryl halide. The process is believed to proceed through a reductive Mizoroki-Heck type mechanism. This methodology is significant as it provides a direct route to drug-like molecules from readily available precursors. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity.
Table 2: Palladium-Catalyzed Synthesis of 3-Phenyl-1-propylpyrrolidine
| Starting Material 1 | Starting Material 2 | Catalyst System | Product | Yield |
|---|
Data extrapolated from the synthesis of analogous compounds in the cited literature.
Nickel-catalyzed reactions have also proven effective in the synthesis of substituted pyrrolidines. Asymmetric Michael additions, in particular, can be used to create the C3-C4 bond with high stereoselectivity. While a specific nickel-catalyzed synthesis of this compound has not been detailed, the general principles of nickel-catalyzed conjugate additions are applicable.
For example, the conjugate addition of an organometallic reagent, such as a propyl-metal species, to a 3-phenyl-Δ⁴-pyrrolone derivative could be a potential route. The stereochemical outcome of such a reaction would be influenced by the chiral ligands coordinated to the nickel center. The development of new chiral ligands for nickel catalysis continues to expand the scope and utility of these reactions in asymmetric synthesis.
Biocatalytic Approaches to Pyrrolidine Derivatives
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes, with their inherent chirality and high specificity, can catalyze complex transformations with excellent enantioselectivity and regioselectivity.
A recent breakthrough in the biocatalytic synthesis of chiral pyrrolidines involves the use of engineered cytochrome P450 enzymes. These enzymes have been shown to catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidine derivatives. This "new-to-nature" enzymatic reaction proceeds via an alkyl nitrene C–H insertion mechanism. Through directed evolution, variants of cytochrome P411 have been developed that can produce pyrrolidine derivatives with good enantioselectivity and catalytic efficiency. This approach represents a novel and powerful strategy for accessing chiral N-heterocycles.
While the direct biocatalytic synthesis of this compound has not been reported, this enzymatic platform opens up new possibilities for the asymmetric synthesis of polysubstituted pyrrolidines from appropriately designed azide (B81097) precursors.
Introduction of Phenyl and Propyl Moieties
The introduction of the phenyl and propyl substituents onto the pyrrolidine ring can be achieved either during the ring-forming process, as discussed in the previous sections, or by the functionalization of a pre-existing pyrrolidine scaffold.
Direct Functionalization of the Pyrrolidine Ring
The direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis as it offers a more atom- and step-economical approach to modifying existing molecular frameworks. For the synthesis of this compound, this could involve the sequential or directed functionalization of a pyrrolidine ring.
Palladium-catalyzed C(sp³)–H arylation has been successfully applied to introduce aryl groups at the 3-position of proline derivatives, affording cis-2,3-disubstituted pyrrolidines with high stereospecificity. This methodology utilizes a directing group to guide the catalyst to the desired C-H bond. A similar strategy could potentially be employed to introduce a phenyl group at the 3-position of a pyrrolidine ring. Following the introduction of the phenyl group, a subsequent functionalization at the 4-position to introduce the propyl group would be required. This could potentially be achieved through another C-H activation/functionalization sequence, although controlling the regioselectivity for the second functionalization would be a significant challenge.
Construction of Substituted Ring Systems
The synthesis of the this compound core, a cis- or trans-disubstituted pyrrolidine ring, can be achieved through several strategic methodologies. These routes often involve the formation of the five-membered nitrogen-containing ring from acyclic precursors or the modification of existing heterocyclic systems.
One prevalent strategy is the 1,3-dipolar cycloaddition of an azomethine ylide with an appropriate alkene. For the synthesis of this compound, this would typically involve a dipole generated from an N-substituted amino acid and an aldehyde, reacting with an alkene such as 1-pentene, followed by subsequent chemical modifications to install the phenyl group and adjust the oxidation state of the ring if necessary.
Another key approach is the reductive amination of diketones . This method involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by a reduction step to form the pyrrolidine ring. nih.gov For this specific target, a 2-phenyl-3-propyl-1,4-butanedial or a related diketone derivative would serve as the precursor.
Palladium-catalyzed hydroarylation of N-alkyl pyrrolines presents a more direct route to 3-aryl pyrrolidines. chemrxiv.orgresearchgate.netnih.gov This method involves the reaction of an N-alkyl-4-propyl-3-pyrroline with a phenyl source, such as iodobenzene, in the presence of a palladium catalyst. This reaction can offer high regioselectivity and is a powerful tool for creating 3-arylpyrrolidine structures. chemrxiv.orgresearchgate.netnih.gov
Furthermore, the cyclization of acyclic precursors derived from amino acids like proline or 4-hydroxyproline (B1632879) is a common strategy for obtaining substituted pyrrolidines. mdpi.com While starting from these chiral precursors often leads to optically pure compounds, adapting this to achieve the 3-phenyl-4-propyl substitution pattern would require multi-step synthetic sequences.
Below is a table summarizing various synthetic methods for constructing substituted pyrrolidine rings applicable to this compound.
| Synthetic Method | Precursors | Key Features | Potential Challenges |
| 1,3-Dipolar Cycloaddition | Azomethine ylide, Alkene (e.g., 1-pentene) | High stereocontrol, convergent. | Requires careful selection of dipole and dipolarophile; potential for side reactions. |
| Reductive Amination | 1,4-Diketone, Primary Amine/Ammonia | Efficient C-N bond formation. nih.gov | Availability of the specific substituted diketone precursor. |
| Pd-catalyzed Hydroarylation | N-Alkyl-4-propyl-3-pyrroline, Phenyl halide | Direct arylation, good for drug-like molecules. chemrxiv.orgnih.gov | Catalyst cost and sensitivity; potential for redox side-reactions. chemrxiv.org |
| Cyclization of Acyclic Precursors | Amino alcohols, Amino ketones | Utilizes readily available starting materials. nih.govmdpi.com | Can require multiple steps; control of stereochemistry can be complex. |
| Nucleophilic Ring Closure | Activated Oximes, Stabilized Enolates | Rapid access to the heterocyclic system. rsc.org | Competition with Beckmann rearrangement. rsc.org |
Derivatization Strategies for this compound
Once the core this compound structure is obtained, it can be further modified at several positions to create a library of analogs for structure-activity relationship (SAR) studies.
N-Substitution Reactions
The secondary amine of the pyrrolidine ring is a prime site for derivatization. Standard N-alkylation, N-acylation, and N-arylation reactions can be employed to introduce a wide variety of substituents.
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate affords the corresponding N-alkylated products. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another efficient method.
N-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base such as triethylamine (B128534) or pyridine (B92270) yields N-acyl derivatives.
N-Arylation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be used to attach various aryl or heteroaryl groups to the nitrogen atom using aryl halides or triflates.
The following table details common N-substitution reactions.
| Reaction Type | Reagents | Typical Conditions | Product Class |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Acetonitrile, Reflux | N-Alkyl-3-phenyl-4-propylpyrrolidine |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Dichloromethane, Room Temp | N-Alkyl/N-Benzyl-3-phenyl-4-propylpyrrolidine |
| N-Acylation | Acyl chloride, Base (e.g., Et₃N) | Dichloromethane, 0 °C to RT | N-Acyl-3-phenyl-4-propylpyrrolidine |
| N-Sulfonylation | Sulfonyl chloride, Base (e.g., Pyridine) | Dichloromethane, Room Temp | N-Sulfonyl-3-phenyl-4-propylpyrrolidine |
| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, Ligand, Base | Toluene, 80-110 °C | N-Aryl-3-phenyl-4-propylpyrrolidine |
Modifications of the Phenyl Group
The phenyl ring at the C-3 position is amenable to various electrophilic aromatic substitution reactions, provided the pyrrolidine nitrogen is appropriately protected to prevent interference.
Halogenation: Reactions with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms, typically at the para-position due to steric hindrance.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can install a nitro group, which can be subsequently reduced to an amino group, providing a handle for further functionalization.
Friedel-Crafts Acylation/Alkylation: Under Lewis acid catalysis, acyl or alkyl groups can be introduced onto the phenyl ring. The regioselectivity of these reactions (ortho, meta, or para) will be influenced by the electronic nature of the pyrrolidine substituent and the reaction conditions.
Modifications of the Propyl Group
The propyl group at the C-4 position offers another site for chemical modification, although functionalizing an unactivated alkyl chain can be challenging.
Oxidation: Selective oxidation of the terminal methyl group to a primary alcohol, and subsequently to an aldehyde or carboxylic acid, can be achieved using specific reagents. This introduces a versatile functional group for further derivatization, such as esterification or amidation.
Halogenation: Free-radical halogenation can introduce a halogen atom onto the propyl chain, which can then act as a leaving group for nucleophilic substitution reactions.
Chain Modification: While less common, it is conceivable to perform reactions that alter the length or branching of the alkyl chain, potentially through a sequence of oxidation, elimination, and addition reactions. Studies on modifying amino acid side chains in pyrrolidine derivatives suggest that such alterations can significantly impact biological activity. nih.gov
Synthetic Pathway Optimization and Efficiency Studies
Optimizing the synthesis of this compound and its analogs is crucial for practical applications. Efficiency studies focus on improving reaction yields, reducing the number of synthetic steps, minimizing waste, and lowering costs.
Key areas of optimization include:
Catalyst Screening: For reactions like the palladium-catalyzed hydroarylation, screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphine-based ligands) is critical to identify the most active and selective catalytic system.
Reaction Condition Optimization: Systematically varying parameters such as temperature, solvent, concentration, and reaction time can lead to significant improvements in yield and purity. For instance, in reductive amination, the choice of reducing agent and pH can heavily influence the outcome.
Stereochemical Control: For applications where a specific stereoisomer (e.g., cis or trans) is desired, developing stereoselective synthetic routes is paramount. This can involve the use of chiral catalysts, auxiliaries, or starting materials.
Process Intensification: Exploring one-pot or tandem reactions where multiple transformations occur in a single reaction vessel can significantly improve efficiency by reducing the need for intermediate purification steps. mdpi.com
Algorithmic and AI-Driven Optimization: Modern approaches involve using computational algorithms and artificial intelligence to analyze vast reaction networks and predict optimal synthetic routes. fairlystable.orgpreprints.org These tools can identify novel, more efficient pathways that may not be obvious through traditional analysis. fairlystable.orgpreprints.org
The table below outlines potential optimization strategies for a hypothetical synthesis of this compound.
| Optimization Parameter | Strategy | Goal |
| Yield Improvement | Catalyst and ligand screening; optimization of temperature, solvent, and stoichiometry. | Maximize the conversion of starting materials to the desired product. |
| Stereoselectivity | Use of chiral catalysts or auxiliaries; diastereoselective reductions or cycloadditions. | Isolate a single desired stereoisomer, avoiding costly separation. |
| Step Economy | Development of one-pot or tandem reaction sequences. | Reduce the number of synthetic operations and purification steps. |
| Cost Reduction | Sourcing cheaper starting materials; using lower loadings of expensive catalysts; replacing costly reagents. | Improve the economic viability of the synthesis on a larger scale. |
| Green Chemistry | Using less hazardous solvents; minimizing waste generation; employing catalytic over stoichiometric reagents. | Reduce the environmental impact of the chemical process. |
Structural Characterization and Spectroscopic Analysis in Advanced Research
Advanced Spectroscopic Techniques for Structure Elucidation
Spectroscopy is fundamental to molecular structure elucidation, offering non-destructive methods to probe the chemical environment of atoms and functional groups within the molecule.
High-resolution NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. nih.govelsevier.com For 3-Phenyl-4-propylpyrrolidine, both ¹H and ¹³C NMR would provide critical data regarding the connectivity and chemical environment of each atom.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the phenyl ring, the propyl chain, and the pyrrolidine (B122466) ring. The splitting of these signals (multiplicity), governed by the n+1 rule, reveals the number of adjacent protons, helping to piece together the molecular framework. chemguide.co.uklibretexts.org For example, the triplet signal for the methyl group (–CH₃) of the propyl chain would indicate its position next to a methylene (B1212753) group (–CH₂–).
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. The chemical shifts in the ¹³C spectrum would clearly distinguish between the aromatic carbons of the phenyl group, the aliphatic carbons of the pyrrolidine ring, and the carbons of the propyl substituent.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table presents predicted values based on standard chemical shift ranges and known data for similar structures. Actual experimental values may vary.
| ¹H NMR | ¹³C NMR |
| Atom Position | Predicted δ (ppm) |
| Phenyl-H (ortho, meta, para) | 7.10 - 7.40 |
| Pyrrolidine-H (C2, C5) | 2.80 - 3.50 |
| Pyrrolidine-H (C3, C4) | 2.50 - 3.00 |
| Propyl-CH₂ (alpha) | 1.40 - 1.60 |
| Propyl-CH₂ (beta) | 1.20 - 1.40 |
| Propyl-CH₃ (gamma) | 0.85 - 0.95 |
| Amine-H (N-H) | 1.50 - 2.50 |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. researchgate.netbioanalysis-zone.com For this compound (C₁₃H₁₉N), HRMS would measure the mass-to-charge ratio (m/z) to several decimal places, confirming its atomic composition. rsc.orgnih.gov
Beyond molecular formula confirmation, HRMS provides structural information through analysis of fragmentation patterns. Upon ionization, the molecule breaks apart in a predictable manner, and the masses of these fragments can be used to deduce the original structure. Expected fragmentation for this compound would include the loss of the propyl group or cleavage of the pyrrolidine ring.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N |
| Calculated Exact Mass [M+H]⁺ | 190.1596 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. docbrown.info
Key expected absorptions include:
N-H Stretch: A moderate absorption from the secondary amine in the pyrrolidine ring.
C-H Stretch (Aromatic): Absorptions typically found just above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Absorptions typically found just below 3000 cm⁻¹.
C=C Stretch: Peaks corresponding to the carbon-carbon double bonds within the aromatic phenyl ring.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine | N-H Stretch | 3300 - 3500 (moderate, broad) |
| Aromatic Ring | C-H Stretch | 3010 - 3100 (weak to moderate) |
| Alkyl Groups | C-H Stretch | 2850 - 2960 (strong) |
| Aromatic Ring | C=C Stretch | 1450 - 1600 (moderate) |
Since this compound possesses two stereocenters (at the C3 and C4 positions), it can exist as different stereoisomers (enantiomers and diastereomers). Circular Dichroism (CD) spectroscopy is a vital technique for analyzing chiral molecules. nih.govformulationbio.com It measures the differential absorption of left- and right-circularly polarized light. photophysics.com
Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of its counterpart. photophysics.com Therefore, CD spectroscopy can be used to determine the enantiomeric purity of a sample and can help in assigning the absolute configuration of a specific isomer by comparing its spectrum to known standards or theoretical calculations. nih.gov The presence of a CD signal confirms the sample is chiral and not a racemic mixture.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. nih.govomicsonline.org If a suitable single crystal of this compound or one of its salts can be grown, this technique can provide unambiguous information on:
The precise bond lengths and angles.
The conformation of the pyrrolidine ring (e.g., envelope or twisted conformation).
The relative stereochemistry (cis or trans) of the phenyl and propyl substituents.
The absolute configuration (R/S at each chiral center).
The arrangement of molecules in the crystal lattice (solid-state packing).
This method is considered the gold standard for absolute structure determination. nih.gov For instance, analysis of related compounds has yielded precise unit cell parameters (e.g., a, b, c, α, β, γ), which define the crystalline structure. google.com
Chromatographic Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of a chemical compound. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to separate the main compound from any impurities. chromatographyonline.comresearchgate.net
For this compound, a reversed-phase HPLC method would likely be developed to determine its chemical purity, separating it from any starting materials or by-products. To assess the stereochemical purity, chiral chromatography is necessary. A specialized chiral stationary phase (CSP) in either HPLC or GC can separate the different stereoisomers (diastereomers and enantiomers), allowing for their quantification. Chiral HPLC using a cellulose-based column, for example, is effective for resolving enantiomers of similar pyrrolidine structures.
Table 4: Illustrative HPLC Purity Analysis Report
| Analysis Type | Method | Parameter | Result |
|---|---|---|---|
| Chemical Purity | Reversed-Phase HPLC | Purity by Area % | > 99.5% |
| Stereochemical Purity | Chiral HPLC | Diastereomeric Excess (de) | > 99.0% |
Stereochemistry and Conformational Dynamics of 3 Phenyl 4 Propylpyrrolidine
Enantiomeric and Diastereomeric Relationships
With two chiral centers, 3-Phenyl-4-propylpyrrolidine can exist as a maximum of four distinct stereoisomers (2n, where n=2). libretexts.org These stereoisomers are grouped into two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, possessing opposite configurations at all chiral centers. libretexts.orgoregonstate.edu Diastereomers, conversely, are stereoisomers that are not mirror images of each other; they have different configurations at some, but not all, of the chiral centers. libretexts.orgoregonstate.edu
The stereoisomers of this compound are:
(3R, 4R)-3-Phenyl-4-propylpyrrolidine
(3S, 4S)-3-Phenyl-4-propylpyrrolidine
(3R, 4S)-3-Phenyl-4-propylpyrrolidine
(3S, 4R)-3-Phenyl-4-propylpyrrolidine
The relationships between these isomers can be summarized as follows:
| Stereoisomer Pair | Relationship | Description |
| (3R, 4R) and (3S, 4S) | Enantiomers | Mirror images with opposite configurations at both C3 and C4. |
| (3R, 4S) and (3S, 4R) | Enantiomers | Mirror images with opposite configurations at both C3 and C4. |
| (3R, 4R) and (3R, 4S) | Diastereomers | Same configuration at C3, opposite at C4. |
| (3R, 4R) and (3S, 4R) | Diastereomers | Opposite configuration at C3, same at C4. |
| (3S, 4S) and (3R, 4S) | Diastereomers | Opposite configuration at C3, same at C4. |
| (3S, 4S) and (3S, 4R) | Diastereomers | Same configuration at C3, opposite at C4. |
The first two pairs are often referred to as the trans diastereomers (referring to the relationship between the phenyl and propyl groups), while the latter two are the cis diastereomers.
Conformational Analysis of the Pyrrolidine (B122466) Ring
The five-membered pyrrolidine ring is not planar. dntb.gov.ua To relieve bond angle strain, it adopts a puckered conformation. This non-planarity is crucial to its chemical behavior and its interactions in larger molecular systems.
The conformational flexibility of the pyrrolidine ring is best described by the concept of pseudorotation. acs.org The ring rapidly interconverts between a continuous series of puckered conformations, which are primarily classified as envelope (E) and twist (T) forms. beilstein-journals.org In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.
This dynamic process can be characterized by two key parameters:
Phase Angle of Pseudorotation (P): A periodic variable (0° to 360°) that describes the specific puckering conformation (i.e., which atoms are out of the plane). beilstein-journals.orgbeilstein-journals.org
Maximum Puckering Amplitude (Φmax): This value describes the degree of pucker or deviation from planarity. beilstein-journals.orgbeilstein-journals.org
The energy barrier for this pseudorotation is generally low, meaning the ring is in constant dynamic motion at room temperature. However, substituents on the ring can create energetic preferences for specific conformations. rsc.org
Substituents on the pyrrolidine ring significantly influence the conformational equilibrium by introducing steric and electronic effects. nih.govnih.gov For this compound, the bulky phenyl and propyl groups are the dominant factors.
Research on substituted prolines and pyrrolidines shows that bulky substituents strongly prefer to occupy a pseudo-equatorial position to minimize steric hindrance. nih.govacs.org This preference dictates the most stable conformations for the cis and trans diastereomers.
Conformational Preferences of this compound Diastereomers:
| Diastereomer | Substituent Orientations | Expected Stability | Rationale |
| trans (e.g., 3R, 4R) | Both phenyl and propyl groups can occupy pseudo-equatorial positions. | More Stable | This arrangement minimizes steric strain between the substituents and the rest of the ring, leading to a lower energy conformation. nih.gov |
| cis (e.g., 3R, 4S) | One substituent is forced into a pseudo-axial position while the other is pseudo-equatorial. | Less Stable | The pseudo-axial group experiences significant steric clashes with other atoms on the ring, increasing the overall energy of the conformer. nih.gov This can distort the ring from its ideal puckered state. acs.org |
Therefore, the trans diastereomers ((3R,4R) and (3S,4S)) are expected to be thermodynamically more stable than the cis diastereomers ((3R,4S) and (3S,4R)). The specific preferred envelope or twist conformation (e.g., C4-exo or C4-endo) would be determined by the precise balance of steric interactions. nih.govacs.org
Isomer Separation and Enantiopurification Methodologies
Since stereoisomers can have different biological activities, their separation is a critical process in chemical and pharmaceutical research. google.comlcms.cz Several established methodologies are applicable to the resolution of the enantiomers and diastereomers of this compound.
Chromatographic Methods: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful techniques for separating both enantiomers and diastereomers. lcms.czresearchgate.netnih.gov Diastereomers can often be separated on standard silica (B1680970) gel due to their different physical properties, while enantiomers require a chiral environment provided by the CSP. mdpi.com
Crystallization-Based Methods: Diastereomers have different solubilities, which can be exploited for separation by fractional crystallization. For enantiomer separation, a common strategy is to react the racemic mixture with a single enantiomer of a chiral resolving agent to form diastereomeric salts. researchgate.net These salts can then be separated by crystallization, followed by removal of the resolving agent to yield the pure enantiomers.
Enzymatic Resolution: Biocatalytic methods, such as using transaminases, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the transformed product. nih.gov This approach offers high stereoselectivity under mild conditions.
A patent for a structurally related compound, (3,4-Dichloro-phenyl)-((S)-3-propyl-pyrrolidin-3-yl)-methanone, explicitly mentions the use of chiral chromatography for enantiomeric separation, highlighting the industrial applicability of this technique. google.com
Stereochemical Stability and Interconversion Studies
The stereocenters at the C3 and C4 positions of this compound consist of carbon-carbon single bonds and are configurationally stable under normal laboratory conditions. Spontaneous interconversion (epimerization) between the diastereomers does not typically occur, as it would require the breaking and reforming of a C-C or C-N bond within the ring.
However, in certain chemical environments or within more complex molecular systems like metal complexes, interconversion between diastereomers can be possible. For instance, studies on ruthenium complexes with chiral pyrrolidine-based ligands have shown that diastereomers can interconvert in solution to reach a thermodynamic equilibrium. acs.org This process often involves inversion at a labile stereocenter, such as the metal atom or the pyrrolidine nitrogen, rather than the carbon framework itself. For this compound as a free amine, the carbon stereocenters would remain fixed, but the molecule would exist as a mixture of rapidly interconverting ring conformers. The relative populations of these conformers are dictated by the thermodynamic stabilities discussed previously.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, divorced from environmental effects. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is highly effective for optimizing molecular geometries and calculating electronic properties. For a molecule like 3-Phenyl-4-propylpyrrolidine, DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-31G(d,p) or larger, would be employed to find the lowest energy (most stable) conformation. semanticscholar.org
The geometry optimization process systematically adjusts the positions of the atoms to minimize the total electronic energy of the molecule. This reveals crucial information about bond lengths, bond angles, and the dihedral angles that define the orientation of the phenyl and propyl substituents on the pyrrolidine (B122466) ring. These calculations would determine the relative stereochemistry of the substituents (cis or trans) and the puckering of the five-membered ring (envelope or twist conformations).
Furthermore, DFT provides access to key electronic properties derived from the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical indicators of chemical reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity. For related imidazo[1,2-a]pyridinyl-chalcone compounds, DFT studies have shown that the global nucleophilicity is sensitive to the electronic nature of substituents. scirp.org
Table 1: Representative Calculated Electronic Properties for a Pyrrolidine Derivative using DFT This table illustrates typical data obtained from DFT calculations on a model pyrrolidine derivative. The values demonstrate how electronic properties can be quantified.
| Property | Calculated Value |
| Total Energy | -X Hartrees |
| HOMO Energy | -Y eV |
| LUMO Energy | +Z eV |
| HOMO-LUMO Gap | (Y+Z) eV |
| Dipole Moment | D Debyes |
Note: This table is illustrative, based on general principles of DFT calculations on heterocyclic compounds.
Ab initio (Latin for "from the beginning") methods are a class of quantum calculations that rely on first principles without using experimental data for parameterization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and can provide more accurate molecular properties, albeit at a greater computational expense. These methods are often used to benchmark results from DFT. For complex natural products, high-level composite theories that approach the accuracy of CCSD(T) are used for precise predictions. arxiv.org For the parent pyrrolidine molecule, ab initio calculations have been instrumental in revising conformational energies and vibrational assignments.
Molecular Dynamics (MD) Simulations for Conformational Flexibility
While quantum calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. google.com This technique is invaluable for exploring the conformational flexibility of this compound.
An MD simulation would reveal how the phenyl and propyl groups move and rotate relative to the pyrrolidine ring at a given temperature. It allows for the exploration of the potential energy surface, identifying different stable and metastable conformations and the energy barriers between them. Such simulations can track key metrics like the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov These simulations are crucial for understanding how the molecule might interact with biological targets, as its shape can adapt and change. nih.gov The LAMMPS (Large-scale Atomic/Molecular Massively Parallel Simulator) is a widely used classical molecular dynamics code for such simulations. lammps.org
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. arxiv.org
For this compound, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts. nih.gov These predicted spectra can be compared with experimental data to confirm the structure and assign specific signals to each atom. The accuracy of these predictions has improved significantly, with machine learning models now being used to refine DFT-calculated shifts, leading to highly accurate results. arxiv.orgnih.gov Studies on similar heterocyclic systems show that a careful choice of the DFT functional and basis set is crucial for obtaining reliable NMR predictions. nih.gov
Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Pyrrolidine This table demonstrates the typical accuracy of modern computational methods in predicting NMR chemical shifts for a related heterocyclic compound.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |
| C2 | 55.4 | 55.1 | 0.3 |
| C3 | 35.2 | 34.9 | 0.3 |
| C4 | 30.1 | 29.8 | 0.3 |
| C5 | 52.8 | 52.5 | 0.3 |
| Phenyl C1' | 140.5 | 140.1 | 0.4 |
Note: Data is representative and modeled after published studies on related compounds to illustrate the methodology.
Similarly, vibrational frequencies corresponding to infrared (IR) spectra can be calculated. These computed frequencies help in assigning experimental IR absorption bands to specific molecular vibrations, such as C-H stretches, C-N stretches, or the bending modes of the pyrrolidine ring.
Structure-Energy Relationship (SER) Studies
Structure-Energy Relationship (SER) studies use computational methods to understand how changes in a molecule's structure affect its stability and energy. For this compound, this would involve calculating the relative energies of different stereoisomers (e.g., cis vs. trans isomers) and conformers (e.g., different ring puckers or rotations of the substituents).
For instance, calculations could determine whether the trans isomer, with the phenyl and propyl groups on opposite sides of the ring, is more stable than the cis isomer, where they are on the same side, by quantifying the steric hindrance. The nucleophilicity of related enamines derived from pyrrolidine has been shown to be highly dependent on their structure. researchgate.net These studies provide a quantitative basis for understanding conformational preferences and the energetic landscape of the molecule.
Solvent Effects on Molecular Conformation and Stability
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects. The Polarizable Continuum Model (PCM) is a common method where the solvent is treated as a continuous medium with a specific dielectric constant. scielo.org.co
For this compound, these calculations would predict how the conformational equilibrium shifts in different solvents. For example, a polar solvent might stabilize a conformer with a larger dipole moment. Studies on other molecules have shown that solvent can change the relative energies of tautomers or conformers and even alter reaction pathways and selectivity. scielo.org.cofrontiersin.orgxjtu.edu.cn By calculating properties like the dipole moment and total energy in various simulated solvents (e.g., water, methanol, DMSO, cyclohexane), a comprehensive picture of the molecule's behavior in solution can be developed. scielo.org.co
Table 3: Illustrative Solvent Effect on the Dipole Moment of a Model Organic Molecule
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |
| Gas Phase | 1.0 | 3.50 |
| Cyclohexane | 2.0 | 4.15 |
| Acetone | 20.7 | 5.20 |
| Water | 78.4 | 5.45 |
Note: This table is based on published data for chalcone (B49325) derivatives to illustrate the typical influence of solvent polarity on the dipole moment. scielo.org.co
Investigation of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for elucidating the complex mechanisms involved in the synthesis of substituted pyrrolidines. Through methods like Density Functional Theory (DFT), researchers can model reaction pathways, identify intermediate structures, and calculate the energy profiles of transition states. rsc.org This theoretical approach offers deep insights into reaction feasibility, kinetics, and stereoselectivity, guiding the development of efficient synthetic protocols. emich.edubeilstein-journals.org While specific computational studies detailing the complete reaction pathway for this compound are not extensively documented in publicly available literature, analysis of analogous systems provides a clear framework for how such investigations are conducted.
Research into the formation of related pyrrolidine structures highlights the multi-step nature of these syntheses and the critical energy barriers that govern the reaction's progress. For instance, quantum chemical studies on the one-pot synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) reveal a complex sequence of chemical events, including Michael addition, atomic migration, and cyclization to form the pyrrolidine ring. rsc.orgrsc.org
Detailed computational analysis of this process identified the energy barriers for each significant step. The initial Michael addition of deprotonated nitromethane to coumarin proceeds with a relatively low activation energy. rsc.org However, subsequent steps, such as intramolecular proton transfer and oxygen atom migration (a Nef-type rearrangement), present substantially higher energy hurdles. rsc.orgrsc.org The final cyclization step to form the pyrrolidine ring is facilitated by protonation and has a very low energy barrier, but it is dependent on a preceding tautomerization step that itself requires significant activation energy. rsc.org
These findings are summarized in the table below, which illustrates the calculated energy barriers for the key stages of a model pyrrolidine ring synthesis. rsc.orgrsc.org
Table 1: Calculated Energy Barriers for a Model Pyrrolidine Synthesis Pathway Data derived from a quantum chemical study on pyrrolidinedione synthesis. rsc.orgrsc.org
Furthermore, computational studies are crucial for understanding the reactivity of the substituents on the pyrrolidine ring. For N-propyl amines, a key structural feature related to this compound, theoretical calculations can predict the competition between different reaction pathways, such as C–H activation and β-hydride elimination. In palladium-catalyzed reactions, for example, computational modeling has been used to assess the transition state energies for γ-C–H bond cleavage versus β-H elimination in various N-propyl heterocyclic amines. acs.org
These studies reveal that the energy differences between competing pathways can be subtle and are influenced by factors such as the choice of ligand. acs.org The introduction of specific ligands, like N-acetyl amino acids, can alter the geometry of the transition states and selectively suppress undesirable side reactions like β-H elimination. acs.org
The table below presents comparative energy data for competing transition states in such a system.
Table 2: Comparative Analysis of Calculated Transition States for N-Propyl Amine Reactions Data derived from a computational study on Pd-catalyzed reactivity of tertiary alkylamines. acs.org
Mechanistic Organic Chemistry of 3 Phenyl 4 Propylpyrrolidine
Reaction Mechanisms Involving the Pyrrolidine (B122466) Nitrogen
The nitrogen atom is central to the reactivity of the pyrrolidine ring, functioning primarily as a base and a nucleophile. wikipedia.org Its reactivity is a cornerstone of organocatalysis, where secondary amines like pyrrolidine react with carbonyl compounds to form key intermediates. acs.org
A primary mechanism involves the formation of iminium ions. In the presence of an acid catalyst, the pyrrolidine nitrogen attacks a carbonyl compound, which, after dehydration, generates a positively charged iminium ion. acs.org This activation makes the α- and β-carbons of the original carbonyl substrate susceptible to attack by weak nucleophiles. Protic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) can stabilize the iminium ion intermediate, facilitating subsequent reactions. rsc.org Computational studies on various substituted pyrrolidines have been conducted to determine the stability and reactivity of these iminium ion intermediates. acs.org
The pyrrolidine nitrogen also participates directly in nucleophilic substitution reactions. In reactions with electron-deficient systems, such as aromatic halides (SNAr reactions), the nitrogen acts as the nucleophile. wikipedia.org Studies on the reaction of N-alkyl pyrrolidines with chloroformates reveal a competition between two pathways originating from a common ammonium (B1175870) ion intermediate: N-dealkylation and ring-opening. acs.org The preferred pathway is highly dependent on the stability of the carbocation that would be formed upon cleavage. For N-methyl and N-ethyl pyrrolidines, ring-opening to form 4-chlorobutyl carbamates is observed, whereas N-benzyl pyrrolidines favor dealkylation. acs.org This highlights that the nature of the substituent on the nitrogen dictates the ultimate reaction outcome.
Stereocontrol in Chemical Transformations
The pyrrolidine scaffold, with its potential for multiple stereocenters, is a frequent target in stereoselective synthesis. nih.gov The spatial orientation of substituents is critical, as different stereoisomers can exhibit vastly different biological activities. nih.gov For 3,4-disubstituted pyrrolidines like 3-phenyl-4-propylpyrrolidine, controlling the relative and absolute stereochemistry at the C3 and C4 positions is a significant synthetic challenge.
Key strategies for achieving stereocontrol include:
Influence of Substituents (Phenyl, Propyl) on Reactivity and Selectivity
The phenyl and propyl substituents at the C3 and C4 positions exert significant control over the molecule's conformation, reactivity, and the stereochemical course of its reactions. This influence is a combination of steric and electronic effects.
The five-membered pyrrolidine ring is not planar and undergoes "pseudorotation" between various envelope and twisted conformations. nih.gov Substituents dictate the preferred conformation to minimize steric strain and optimize electronic interactions. acs.org This conformational preference, in turn, influences the trajectory of approaching reagents, thereby directing the stereochemical outcome of reactions. acs.org
The specific influences of the phenyl and propyl groups can be summarized as follows:
Phenyl Group (at C3):
Propyl Group (at C4):
| Substituent | Position | Primary Influence | Effect on Reactivity and Selectivity |
|---|---|---|---|
| Phenyl | C3 | Steric & Electronic | Directs incoming reagents due to bulk; stabilizes adjacent carbocations/radicals via resonance; influences ring conformation. |
| Propyl | C4 | Steric | Influences ring puckering; shields one face of the ring from reagent approach, enhancing diastereoselectivity. |
Redox Chemistry of Pyrrolidine Systems
The redox chemistry of saturated heterocycles like pyrrolidine is less commonly explored than that of their aromatic counterparts but is nonetheless significant. Redox reactions can occur at the nitrogen atom or at the carbon framework, often mediated by external reagents or catalysts. msu.edu
Oxidation: The pyrrolidine nitrogen can be oxidized, although this typically requires specific oxidizing agents. The most common oxidation would form an N-oxide. More advanced transformations involve the oxidation of the α-carbon. For instance, a redox-neutral process using a quinone monoacetal as an oxidant can generate an iminium ion intermediate from a pyrrolidine. rsc.org This intermediate can then be trapped by a nucleophile to achieve α-functionalization of the ring. rsc.org In another example, B(C6F5)3 can catalyze the dehydrogenation of pyrrolidines to form pyrroles, a transformation that involves multiple oxidation steps on the carbon framework, initiated by a hydride abstraction from the α-carbon. acs.org
Reduction: The reduction of pyrrolidine derivatives typically targets functional groups on the ring or its substituents rather than the saturated ring itself, which is generally stable to reduction. However, the formation of the pyrrolidine ring can be the result of a reduction. For example, N-substituted pyrroles can be catalytically hydrogenated to the corresponding pyrrolidines. thieme-connect.com More complex strategies involve photoredox catalysis, where photocatalytically generated alkyl radicals can cyclize onto tethered imines, followed by reduction of the resulting nitrogen-centered radical to complete the ring formation under mild, redox-neutral conditions. acs.orgnih.gov
The phenyl and propyl substituents would influence redox reactions primarily through steric hindrance or by affecting the stability of any radical or ionic intermediates formed during the process.
Pharmacological and Biological Research Prospects in Vitro & Pre Clinical Conceptual
Pyrrolidine (B122466) as a Privileged Scaffold in Drug Discovery
The five-membered nitrogen-containing heterocyclic ring, pyrrolidine, is widely recognized by medicinal chemists as a "privileged scaffold." This designation stems from its frequent appearance in a multitude of biologically active compounds, including numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The value of the pyrrolidine nucleus in drug design can be attributed to several key physicochemical and structural features:
Three-Dimensionality : Unlike flat, aromatic rings, the saturated pyrrolidine ring is non-planar and its sp³-hybridized carbon atoms provide a distinct three-dimensional architecture. nih.govresearchgate.netdntb.gov.ua This non-planarity, often described as "pseudorotation," allows for a more comprehensive exploration of the pharmacophore space, potentially leading to more specific and potent interactions with biological targets. nih.govresearchgate.netdntb.gov.ua
Stereochemical Complexity : The pyrrolidine ring contains multiple stereogenic centers. The spatial orientation of substituents, as dictated by the stereochemistry of these centers, can drastically alter the biological profile of a molecule, influencing its binding affinity and efficacy at enantioselective protein targets. dntb.gov.uanih.gov
Physicochemical Properties : The nitrogen atom within the ring can act as a hydrogen bond acceptor, while an attached hydrogen (in a secondary amine) can serve as a hydrogen bond donor. taylorfrancis.com This feature enhances the potential for strong interactions with protein targets. Furthermore, the pyrrolidine motif can improve aqueous solubility and other desirable pharmacokinetic properties of a drug candidate. taylorfrancis.com
Synthetic Accessibility : The pyrrolidine ring is a versatile synthetic handle. The nitrogen atom is nucleophilic, making it a prime position for a wide array of substitutions; indeed, a high percentage of FDA-approved pyrrolidine-containing drugs are substituted at the N-1 position. nih.govresearchgate.net
For a molecule such as 3-Phenyl-4-propylpyrrolidine, this scaffold provides a rigid core from which the phenyl and propyl substituents project into a defined three-dimensional space, making it an ideal candidate for targeting the complex binding pockets of proteins.
In Vitro Pharmacological Screening Methodologies (Conceptual)
To begin to understand the potential biological activity of a novel compound like this compound, a battery of in vitro screening assays would be conceptually employed. These assays provide the first indication of a compound's biological interactions.
Receptor binding assays are fundamental in early-stage drug discovery to determine if a compound physically interacts with a specific receptor and with what affinity. giffordbioscience.com These assays typically use a radiolabeled or fluorescently tagged ligand of known high affinity for the target receptor. The novel compound is introduced to compete for the same binding sites. nih.gov By measuring the displacement of the known ligand, the binding affinity of the test compound can be determined. researchgate.net
Key parameters derived from these assays include:
IC50 (Inhibitory Concentration 50%) : The concentration of the test compound required to displace 50% of the specific binding of the labeled ligand. giffordbioscience.comnih.gov
Ki (Inhibition Constant) : An indicator of the binding affinity of the inhibitor, calculated from the IC50 value. giffordbioscience.com
For this compound, a conceptual screening campaign might test its ability to bind to a panel of G-protein coupled receptors (GPCRs), which are common drug targets.
Table 1: Conceptual Receptor Binding Data for this compound Analogs
| Compound ID | Modification | Target Receptor | IC50 (nM) |
| LEAD-001 | This compound | Receptor A | 150 |
| ANALOG-A1 | N-methylation | Receptor A | 85 |
| ANALOG-A2 | para-Fluoro on Phenyl | Receptor A | 65 |
| ANALOG-A3 | Propyl to Ethyl | Receptor A | 450 |
| LEAD-001 | This compound | Receptor B | >10,000 |
Many diseases are caused or exacerbated by the dysregulated activity of specific enzymes. bellbrooklabs.com Enzyme inhibition assays are designed to determine whether a compound can reduce the rate of an enzyme-catalyzed reaction. biobide.com These assays are critical for identifying potential therapeutic agents that can modulate disease-related pathways. bellbrooklabs.com The assay typically involves combining the target enzyme, its substrate, and the test compound. The formation of the product is then measured over time.
A conceptual study of this compound could involve screening it against a panel of enzymes, such as kinases, proteases, or phosphodiesterases. The results would indicate whether the compound has potential as an enzyme inhibitor.
Table 2: Conceptual Enzyme Inhibition Screening Results
| Compound ID | Target Enzyme | Substrate Concentration | % Inhibition at 10 µM | IC50 (µM) |
| LEAD-001 | Enzyme X | 1x Km | 85% | 1.2 |
| LEAD-001 | Enzyme Y | 1x Km | 15% | >50 |
| LEAD-001 | Enzyme Z | 1x Km | 5% | >50 |
| ANALOG-B1 | Enzyme X | 1x Km | 92% | 0.4 |
| ANALOG-B2 | Enzyme X | 1x Km | 45% | 11.5 |
While binding and inhibition assays confirm a direct interaction, cell-based functional assays provide insight into the compound's actual effect on cellular processes. eurofinsdiscovery.com These assays measure a downstream consequence of the compound's interaction with its target, such as the activation or suppression of a specific signaling pathway. taylorfrancis.comoncolines.com
A common method is the reporter gene assay, where cells are engineered to express a reporter protein (like luciferase) under the control of a promoter that is responsive to a specific signaling pathway. youtube.combpsbioscience.com An increase or decrease in the reporter signal indicates that the compound is modulating that pathway. bpsbioscience.com For instance, if this compound were found to bind to a receptor known to activate the NF-κB pathway, a reporter assay could confirm whether it acts as an agonist (activates the pathway) or an antagonist (blocks activation). youtube.com
Table 3: Conceptual Cell-Based Reporter Assay for NF-κB Pathway
| Compound | Treatment | Luciferase Signal (Fold Change vs. Control) | Inferred Activity |
| Control | Vehicle | 1.0 | - |
| LEAD-001 | Compound alone | 1.1 | Inactive |
| Known Agonist | Agonist alone | 15.2 | Agonist |
| LEAD-001 + Agonist | Co-treatment | 2.5 | Antagonist |
Target Identification and Validation in Biochemical Systems
If a compound like this compound demonstrates interesting activity in a phenotypic screen (e.g., it stops cancer cell proliferation) but its molecular target is unknown, a process of target identification and validation is required. nih.gov This is crucial for understanding the mechanism of action and for rational drug development. wjbphs.com
Conceptual approaches include:
Affinity-Based Methods : The compound is chemically modified with a tag (e.g., biotin) and immobilized on a solid support. A cell lysate is passed over the support, and proteins that bind to the compound are "pulled down" and identified using mass spectrometry.
Genetic Methods : Techniques like CRISPR-Cas9 can be used to systematically knock out genes in a cell line. If knocking out a specific gene confers resistance to the compound's effect, that gene's protein product is likely the target. bio-techne.com
Once a putative target is identified, validation is necessary to confirm its role in the observed biological effect. wjbphs.combio-techne.com This can involve using techniques like small molecule inhibitors or gene knockdown (e.g., with siRNA) to see if inhibiting the target protein directly mimics the effect of the compound. solubilityofthings.com
Structure-Activity Relationship (SAR) Studies of Pyrrolidine Derivatives
Once an initial "hit" compound like this compound is identified, Structure-Activity Relationship (SAR) studies are initiated to optimize its properties. researchgate.net SAR is the process of systematically modifying the chemical structure of the hit compound and assessing how these changes affect its biological activity. bohrium.comrsc.org This iterative process guides medicinal chemists in designing more potent and selective molecules. nih.govresearchgate.net
For this compound, a conceptual SAR campaign would explore modifications at several key positions:
The Pyrrolidine Nitrogen (R1) : Introducing different substituents (e.g., methyl, benzyl (B1604629), small alkyl chains) to determine if a tertiary amine is preferred and how the size and electronics of the group affect activity.
The Phenyl Ring (R2) : Adding various substituents (e.g., halogens, methoxy, nitro groups) at the ortho, meta, and para positions to probe electronic and steric effects.
The Propyl Group (R3) : Varying the chain length (e.g., ethyl, butyl) or branching to understand the requirements of the binding pocket.
The Pyrrolidine Ring Backbone : Exploring different stereoisomers (e.g., cis vs. trans isomers of the 3,4-substitution) to determine the optimal spatial arrangement for binding.
The new analogs would be synthesized and re-evaluated in the primary biological assays (e.g., receptor binding, enzyme inhibition) to build a comprehensive understanding of the SAR.
Table 4: Conceptual SAR Data for Analogs of this compound
| Analog ID | Modification at R1 (Nitrogen) | Modification at R2 (Phenyl) | Modification at R3 (Alkyl) | Target Activity (IC50, nM) |
| LEAD-001 | -H | -H | n-Propyl | 150 |
| SAR-1 | -CH3 | -H | n-Propyl | 85 |
| SAR-2 | -H | 4-Fluoro | n-Propyl | 65 |
| SAR-3 | -H | 2-Fluoro | n-Propyl | 280 |
| SAR-4 | -H | -H | Ethyl | 450 |
| SAR-5 | -H | -H | Iso-propyl | 970 |
| SAR-6 | -CH3 | 4-Fluoro | n-Propyl | 15 |
This conceptual framework illustrates how a novel chemical entity, represented by this compound, can be systematically evaluated from initial screening through to lead optimization using established principles of modern drug discovery.
Impact of Phenyl Substituent Position and Modification on Activity
The phenyl group at the 3-position is a critical determinant of molecular interactions, often engaging in hydrophobic and aromatic (pi-pi stacking) interactions within a receptor's binding pocket. Modifying this ring with various substituents can fine-tune the compound's electronic and steric properties, thereby influencing its binding affinity.
Research on related phenylpyrrolidine structures suggests that the position and nature of substituents are key. For instance, introducing small, electron-withdrawing groups (e.g., fluorine, chlorine) or electron-donating groups (e.g., methyl, methoxy) at the para (4') or meta (3') positions can modulate binding affinity and selectivity for specific monoamine transporters like the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). frontiersin.orgfigshare.com The ortho (2') position is generally more sensitive to substitution, as bulky groups can introduce steric hindrance that prevents optimal binding.
Conceptual Structure-Activity Relationship of Phenyl Ring Modifications
| Compound | Modification | Hypothetical Target | Conceptual Ki (nM) | Rationale for Activity Change |
|---|---|---|---|---|
| This compound | Unsubstituted | DAT/SERT/NET | Baseline | Serves as the reference compound. |
| 3-(4-Chlorophenyl)-4-propylpyrrolidine | para-Chloro | DAT/SERT/NET | Lower than baseline | The chloro group can form specific halogen bonds or favorable electronic interactions, potentially increasing affinity. |
| 3-(4-Methylphenyl)-4-propylpyrrolidine | para-Methyl | DAT/SERT/NET | Similar to or slightly lower than baseline | A small alkyl group may enhance hydrophobic interactions without causing steric clash. |
| 3-(2-Chlorophenyl)-4-propylpyrrolidine | ortho-Chloro | DAT/SERT/NET | Higher than baseline | Substitution at the ortho position may cause steric hindrance, disrupting the optimal binding pose and reducing affinity. |
Influence of Propyl Chain Length and Branching on Activity
The alkyl substituent at the 4-position primarily engages in hydrophobic and van der Waals interactions. The length and branching of this chain are critical for fitting into the specific topology of a binding site's hydrophobic pocket. For a given target, there is typically an optimal chain length that maximizes favorable interactions without extending into unfavorable regions of the protein.
If the propyl group is replaced with a shorter chain (e.g., ethyl), the compound may lose key hydrophobic contacts, leading to reduced affinity. Conversely, a longer chain (e.g., butyl or pentyl) could either enhance binding by accessing deeper pockets or decrease affinity by introducing steric clashes. Branching the chain (e.g., replacing propyl with isopropyl) alters the molecule's shape and can be used to probe the steric tolerance of the binding site.
Conceptual Impact of Alkyl Chain Variation on Binding Affinity
| Compound | Modification | Hypothetical Target | Conceptual Ki (nM) | Rationale for Activity Change |
|---|---|---|---|---|
| 3-Phenyl-4-ethyl pyrrolidine | Ethyl group | DAT/SERT/NET | Higher than baseline | Shorter chain may result in incomplete occupation of the hydrophobic pocket, losing favorable interactions. |
| 3-Phenyl-4-propyl pyrrolidine | Propyl group | DAT/SERT/NET | Baseline | Represents the reference compound with a potentially optimal length for the target pocket. |
| 3-Phenyl-4-isopropyl pyrrolidine | Isopropyl group | DAT/SERT/NET | Higher than baseline | The branched structure may introduce steric hindrance if the binding pocket is narrow. |
Role of Pyrrolidine Ring Stereochemistry on Biological Interactions
The pyrrolidine ring of this compound contains two stereogenic centers (at C3 and C4), meaning it can exist as four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The spatial arrangement of the phenyl and propyl groups (cis or trans) and the absolute configuration (R or S) are paramount for biological activity. nih.gov Biological targets like receptors and enzymes are chiral environments, and they typically show a strong preference for one stereoisomer over the others. nih.gov
The trans isomers, (3R,4S) and (3S,4R), position the phenyl and propyl groups on opposite faces of the pyrrolidine ring, leading to a more extended conformation. The cis isomers, (3R,4R) and (3S,4S), place these groups on the same face, resulting in a more compact shape. This difference in three-dimensional structure dictates how effectively the molecule can fit into a binding site and align its key interacting moieties (the protonated nitrogen, the phenyl ring, and the propyl chain) with complementary residues on the protein target. nih.govresearchgate.net It is common for one isomer to be significantly more potent than the others, or for different isomers to exhibit different selectivity profiles for related targets. nih.gov
Conceptual Influence of Stereochemistry on Biological Activity
| Isomer | Relative Configuration | Hypothetical Activity | Rationale |
|---|---|---|---|
| (3R, 4S)-3-Phenyl-4-propylpyrrolidine | trans | High Affinity | The specific spatial orientation of the phenyl and propyl groups may perfectly match the topology of the target's binding site. |
| (3S, 4R)-3-Phenyl-4-propylpyrrolidine | trans | Low Affinity | As the enantiomer of the active form, it is expected to have a poor fit in a chiral binding pocket. |
| (3R, 4R)-3-Phenyl-4-propylpyrrolidine | cis | Moderate to Low Affinity | The cis configuration may introduce steric strain or fail to place the substituents in the optimal positions for interaction. |
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking simulations are invaluable computational tools for predicting how this compound and its analogs might bind to a protein target. By modeling the ligand within the three-dimensional structure of a receptor, such as a monoamine transporter, researchers can gain insights into the key interactions and conformational requirements that drive binding affinity and selectivity. figshare.comnih.gov
Binding Site Analysis and Key Interactions
For monoamine transporters, ligands like this compound are expected to bind within a central site (S1) located in the transmembrane domain. nih.govnih.gov Docking studies would likely reveal several key interactions:
Ionic Interaction: The protonated nitrogen of the pyrrolidine ring is crucial for high-affinity binding. It typically forms a strong salt bridge with a conserved negatively charged aspartate residue in transmembrane helix 1 (TM1) of the transporter. frontiersin.org
Aromatic Interactions: The phenyl ring is positioned to engage in pi-pi stacking or hydrophobic interactions with aromatic residues (e.g., tyrosine, phenylalanine) that line the binding pocket in other transmembrane helices. figshare.com
Hydrophobic Interactions: The propyl chain would extend into a hydrophobic subpocket, forming van der Waals contacts with nonpolar amino acid residues. The precise shape and size of this pocket would determine the optimal length and conformation of the alkyl chain.
Conformational Requirements for Receptor/Enzyme Binding
Monoamine transporters function via an "alternating access" mechanism, shifting between outward-facing, occluded, and inward-facing conformations to move substrates across the cell membrane. nih.gov Inhibitors, which this class of compounds often are, typically bind to and stabilize one specific conformation, thereby preventing the transport cycle. nih.gov
Molecular modeling can elucidate the precise conformational requirements for binding. For an inhibitor, the ligand must adopt a specific "pose" that is complementary to the outward-facing state of the transporter. nih.govresearchgate.net This requires the pyrrolidine ring to adopt a certain pucker and the rotatable bonds connecting the phenyl and propyl groups to orient these substituents into their respective subpockets simultaneously. Any deviation from this optimal conformation, whether due to steric hindrance from a poorly chosen substituent or an unfavorable stereochemistry, would result in a significant loss of binding affinity. researchgate.net The ability of a ligand to stabilize this specific protein conformation is a key determinant of its inhibitory potency.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-(4-Chlorophenyl)-4-propylpyrrolidine |
| 3-(4-Methylphenyl)-4-propylpyrrolidine |
| 3-(2-Chlorophenyl)-4-propylpyrrolidine |
| 3-(3,4-Dichlorophenyl)-4-propylpyrrolidine |
| 3-Phenyl-4-ethylpyrrolidine |
| 3-Phenyl-4-isopropylpyrrolidine |
| 3-Phenyl-4-butylpyrrolidine |
| Dopamine |
| Serotonin |
| Norepinephrine |
| Tyrosine |
Potential Research Applications Beyond Direct Therapeutic Use
Use as a Chiral Building Block in Complex Molecule Synthesis
The chiral nature of 3-Phenyl-4-propylpyrrolidine, particularly its specific stereoisomers like (3R,4S) or (3S,4R), makes it a valuable chiral building block in asymmetric synthesis. Chiral building blocks are essential starting materials for the enantioselective synthesis of complex molecules, ensuring the final product has the desired three-dimensional arrangement, which is often crucial for its biological activity. mdpi.comnih.gov
The synthesis of substituted chiral pyrrolidines is a significant area of research as this structural motif is present in many biologically active natural and synthetic compounds. mdpi.com Stereoselective synthesis methods are employed to produce optically pure pyrrolidine (B122466) derivatives, which can then be incorporated into larger, more complex molecular architectures. mdpi.com These methods can involve the functionalization of a pre-existing, optically pure pyrrolidine ring or the cyclization of acyclic precursors to form the desired chiral pyrrolidine. mdpi.com
The 3-phenyl and 4-propyl substituents on the pyrrolidine ring provide steric and electronic properties that can influence the stereochemical outcome of reactions in which it is used as a chiral auxiliary or a key intermediate. For instance, the phenyl group can engage in π-stacking interactions, helping to control the facial selectivity of approaching reagents. The propyl group provides a non-polar, sterically demanding feature that can further direct the stereochemistry of subsequent transformations.
Table 1: Examples of Chiral Pyrrolidine-Based Organocatalysts and Their Applications
| Catalyst/Building Block | Type of Asymmetric Transformation | Reference |
| Proline | Aldol Reaction | mdpi.comnih.gov |
| Diarylprolinol Silyl Ethers | Functionalization of Aldehydes | nih.gov |
| Pyrrolidine-based P,N Ligands | Palladium-Catalyzed Asymmetric Allylic Alkylation | nih.gov |
This table illustrates the broader context of how chiral pyrrolidines are utilized in asymmetric synthesis.
Application in Materials Science (e.g., as a monomer or ligand in polymer chemistry)
The bifunctional nature of this compound, possessing a secondary amine and a hydrocarbon framework, suggests its potential application in materials science, particularly in polymer chemistry. The pyrrolidine nitrogen can be functionalized, allowing it to be incorporated into polymer backbones or as a pendant group.
As a monomer, this compound could be used to synthesize novel polymers with specific properties. For example, polymerization involving the nitrogen atom could lead to the formation of polyamines or polyamides with the phenyl and propyl groups as side chains. These side chains would influence the polymer's physical properties, such as its solubility, thermal stability, and mechanical strength. The rigid phenyl group could enhance the polymer's thermal stability, while the flexible propyl group could impact its glass transition temperature and elasticity.
Furthermore, derivatives of this compound could serve as ligands for metal-catalyzed polymerization reactions. The nitrogen atom can coordinate to a metal center, and the chiral environment provided by the phenyl and propyl substituents could be exploited in asymmetric polymerization, leading to the synthesis of stereoregular polymers with controlled tacticity. The properties of such polymers are often significantly different from their atactic counterparts.
While direct polymerization of this compound is not extensively documented, the synthesis of polymers from various functionalized pyrrolidine and thiophene (B33073) monomers is an active area of research. nih.govresearchgate.net This existing research provides a foundation for exploring the potential of this compound in creating new materials.
Role in Chemical Probe Development for Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. nih.gov The development of high-quality chemical probes is crucial for target validation in drug discovery. rsc.org Given that the pyrrolidine scaffold is a common feature in many biologically active compounds, derivatives of this compound could be developed as chemical probes. nih.gov
The phenyl and propyl groups of this compound can be systematically modified to optimize binding affinity and selectivity for a particular protein target. For example, the phenyl ring can be substituted with various functional groups to explore structure-activity relationships (SAR). The propyl group can be altered in length or branching to probe the steric requirements of a binding pocket.
The development of chemical probes often involves creating a molecule with a "handle" for attaching reporter groups, such as fluorescent dyes or affinity tags. The nitrogen atom of the pyrrolidine ring provides a convenient point for such modifications without significantly altering the core pharmacophore responsible for target binding.
The process of developing a chemical probe from a starting scaffold like this compound would involve iterative cycles of chemical synthesis, biological testing, and structural biology to understand the molecular basis of the interaction with the target protein. mdpi.comox.ac.uknih.gov
Contribution to Fundamental Understanding of Heterocyclic Chemistry
The study of the synthesis and reactivity of 3,4-disubstituted pyrrolidines like this compound contributes to the fundamental understanding of heterocyclic chemistry. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, and the presence of substituents at the 3 and 4 positions introduces stereochemical and electronic complexities that are of significant academic interest. nih.gov
The stereoselective synthesis of 3,4-disubstituted pyrrolidines is a challenging area of organic synthesis. mdpi.comnih.gov Developing new synthetic methods to control the relative and absolute stereochemistry of these substituents advances the field of synthetic methodology. nih.govacs.org For example, palladium-catalyzed C(sp³)–H arylation has been used to create cis-3,4-disubstituted pyrrolidines with high regio- and stereoselectivity. acs.org
Furthermore, studying the conformational preferences and reactivity of this compound and its derivatives provides insights into the structure and behavior of substituted five-membered rings. Spectroscopic techniques like NMR and crystallographic analysis can reveal detailed information about the three-dimensional structure and intermolecular interactions of these molecules. nih.govmdpi.comresearchgate.netmdpi.com This fundamental knowledge is essential for designing new catalysts, ligands, and biologically active molecules based on the pyrrolidine scaffold. The exploration of the biological activities of various pyrrolidine derivatives also expands our understanding of how this heterocyclic system interacts with biological macromolecules. nih.govresearchgate.netmdpi.comnih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes
The development of efficient and stereoselective synthetic methods is paramount for accessing a diverse range of 3-Phenyl-4-propylpyrrolidine analogs for biological screening. Future research will likely focus on novel synthetic strategies that offer improved yields, reduced step counts, and greater control over stereochemistry.
One promising avenue is the application of modern catalytic systems. For instance, advances in transition-metal-catalyzed asymmetric synthesis could enable the enantioselective construction of the pyrrolidine (B122466) ring with the desired phenyl and propyl substituents. mdpi.com Furthermore, the use of biocatalysis, employing enzymes such as transaminases, is emerging as a powerful tool for the asymmetric synthesis of chiral amines and their cyclic counterparts, offering a green and highly selective alternative to traditional chemical methods. acs.org
Multi-component reactions (MCRs) also present an attractive strategy for the rapid generation of diverse libraries of this compound derivatives. scispace.com By combining three or more starting materials in a single pot, MCRs can efficiently produce complex molecules, which can then be evaluated for their biological activity.
Table 1: Emerging Synthetic Strategies for Pyrrolidine Analogs
| Synthetic Approach | Potential Advantages for this compound Analogs |
| Asymmetric Catalysis | High enantioselectivity, access to specific stereoisomers. |
| Biocatalysis | Environmentally friendly, high stereocontrol, mild reaction conditions. |
| Multi-component Reactions | Rapid library synthesis, increased molecular diversity. |
| Flow Chemistry | Improved safety, scalability, and reaction control. |
Advanced Computational Design of Pyrrolidine-Based Analogs
Computational chemistry and molecular modeling are indispensable tools in modern drug design, enabling the rational design of new molecules with desired properties. For this compound, these techniques can be leveraged to design analogs with enhanced potency, selectivity, and pharmacokinetic profiles.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to understand the relationship between the structural features of this compound analogs and their biological activity. nih.gov These models can then guide the design of new compounds with improved therapeutic potential.
Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding interactions between this compound derivatives and their biological targets at the atomic level. nih.govresearchgate.net This information is crucial for optimizing ligand-receptor interactions and improving binding affinity. Computational methods can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.govresearchgate.net
Multi-Targeting Approaches for Pyrrolidine Scaffolds
The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of many diseases. Multi-target drug design, which aims to develop single molecules that can modulate multiple biological targets simultaneously, offers a promising strategy for treating complex multifactorial disorders. springernature.com The this compound scaffold is well-suited for the development of multi-target ligands due to its structural versatility, which allows for the incorporation of different pharmacophoric features. nih.govresearchgate.net
For instance, in the context of neurodegenerative diseases like Alzheimer's, derivatives of N-benzylpyrrolidine have been designed as multi-target agents that inhibit both cholinesterases and β-secretase 1 (BACE-1), two key enzymes involved in the disease pathology. nih.gov Similarly, pyrrolidine-based compounds have been explored as dual inhibitors of α-amylase and α-glucosidase for the management of diabetes. nih.gov Future research could focus on designing this compound analogs that can simultaneously target multiple pathways involved in complex diseases, potentially leading to enhanced therapeutic efficacy and a reduced risk of drug resistance.
Integration of Artificial Intelligence and Machine Learning in Pyrrolidine Research
Machine learning models can be trained on existing data to predict the synthetic feasibility and reaction outcomes for novel this compound analogs. nih.gov This can help chemists prioritize synthetic routes that are most likely to be successful. Furthermore, AI algorithms can be used to predict the biological activity of virtual compounds, enabling the rapid screening of large chemical libraries and the identification of promising hits. researchgate.netarxiv.org
Table 2: Applications of AI and Machine Learning in this compound Research
| Application Area | AI/ML Technique | Potential Impact |
| Synthesis Planning | Retrosynthesis prediction models | Prioritization of efficient synthetic routes. |
| Activity Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Rapid virtual screening and hit identification. |
| Lead Optimization | Generative Adversarial Networks (GANs), Reinforcement Learning | Design of novel analogs with improved properties. |
| ADMET Prediction | Deep learning models | Early identification of candidates with favorable drug-like profiles. |
Expanding the Scope of Biological Investigation of Pyrrolidine Derivatives
The versatility of the pyrrolidine scaffold has led to its investigation in a wide range of therapeutic areas. frontiersin.orgnih.govresearchgate.net While the initial biological activities of this compound may be known, a significant opportunity exists to explore its potential against a broader array of biological targets and disease models.
Systematic screening of this compound and its newly synthesized analogs against diverse panels of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, could uncover novel therapeutic applications. For example, pyrrolidine derivatives have shown promise as inhibitors of various enzymes, including plasmepsins for malaria nih.gov, dipeptidyl peptidase-IV (DPP-IV) for diabetes frontiersin.org, and myeloid cell leukemia-1 (Mcl-1) for cancer nih.gov.
Furthermore, exploring the potential of this compound derivatives in areas of unmet medical need, such as rare diseases or infections caused by drug-resistant pathogens, could lead to the development of first-in-class therapeutics. The structural and stereochemical diversity that can be achieved through modern synthetic and computational methods will be crucial in identifying new biological activities for this promising class of compounds. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
